molecular formula C9H12O2 B2486840 4-(1-Hydroxypropyl)phenol CAS No. 22805-42-1

4-(1-Hydroxypropyl)phenol

Cat. No.: B2486840
CAS No.: 22805-42-1
M. Wt: 152.193
InChI Key: WEKMUBUZJDWJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Hydroxypropyl)phenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Selective Synthesis Using Cyclodextrins

4-(1-Hydroxypropyl)phenol is synthesized from phenol and formaldehyde using hydroxypropyl cyclodextrins (HP-CyDs) as catalysts. This process demonstrates the utility of HP-CyDs in enhancing selectivity in the formation of specific chemical compounds (Komiyama, 1989).

2. Lithography Material Research

Research into poly(4-hydroxystyrene) (PHS), which uses this compound derivatives, has revealed its potential in lithography, particularly for extreme-ultraviolet or electron beam lithography. The study of PHS radical cations indicates distinct charge resonance bands, suggesting potential applications in photolithography (Okamoto et al., 2008).

3. Biological Activities of p-Coumaric Acid Derivatives

p-Coumaric acid, related to this compound, has been found to have diverse biological activities. Its conjugates, including those with hydroxypropyl groups, demonstrate antioxidant, anti-cancer, antimicrobial, and other bioactivities, offering insights into potential health benefits and therapeutic applications (Pei et al., 2016).

4. Poly(Phenoxy-Ketimine) Synthesis

This compound derivatives have been used in the synthesis of novel poly(phenoxy-ketimine)s, which show promising properties for electronic applications due to their semiconducting capabilities. This research highlights the material's potential in the field of electronics (Demir et al., 2015).

5. Phenol Production Using Metal–Organic Frameworks

Research involving Fe-based metal–organic frameworks for photocatalytic benzene hydroxylation to phenol demonstrates the relevance of this compound in industrial chemical production. This study highlights the potential of these frameworks in efficient and selective chemical synthesis (Wang et al., 2015).

6. Fermentative Production of Phenol in E. Coli

The creation of a novel phenol synthetic pathway in E. coli, utilizing 4-hydroxybenzoate decarboxylase to convert 4-hydroxybenzoate (a relative of this compound) to phenol, offers insights into biotechnological methods for producing bulk chemicals (Miao et al., 2015).

Mechanism of Action

While the specific mechanism of action for 4-(1-Hydroxypropyl)phenol is not provided, phenolic compounds are known to exhibit various biological activities, including antioxidant, anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects . They can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production, leading to a much higher sensitivity of cells towards these natural compounds .

Safety and Hazards

The safety data sheet for 4-(1-Hydroxypropyl)phenol suggests that it may be harmful if swallowed . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Properties

IUPAC Name

4-(1-hydroxypropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKMUBUZJDWJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22805-42-1
Record name 4-(1-hydroxypropyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.